molecular formula C12H9IN2O8S B3264310 [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene CAS No. 389614-53-3

[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene

Cat. No.: B3264310
CAS No.: 389614-53-3
M. Wt: 468.18 g/mol
InChI Key: RZPUKSKGAKGPRU-UHFFFAOYSA-N
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Description

[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene is a hypervalent iodine(III) reagent known for its utility in organic synthesis. This compound is particularly valued for its mild reactivity, high stability, and low toxicity, making it a popular choice in various chemical reactions.

Preparation Methods

The synthesis of [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene typically involves the reaction of iodosobenzene with 2,4-dinitrobenzenesulfonic acid. This reaction is carried out under mild conditions, often in the presence of trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethane-sulfonyl)imide (Tf2NH) to promote the formation of the desired product . Industrial production methods follow similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic acid, bis(trifluoromethane-sulfonyl)imide, and other oxidizing agents. Major products formed from these reactions include highly substituted oxazoles and other heterocyclic compounds .

Scientific Research Applications

[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene involves the formation of reactive intermediates that facilitate various chemical transformations. It acts as an electrophilic reagent, promoting the formation of sulfonyloxy ketones from simple ketones, which can then undergo further transformations to form oxazoles and other compounds .

Comparison with Similar Compounds

Similar compounds to [Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene include:

This compound is unique due to its specific reactivity and the ability to form highly substituted oxazoles under mild conditions .

Properties

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 2,4-dinitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O8S/c16-13(9-4-2-1-3-5-9)23-24(21,22)12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUKSKGAKGPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I(O)OS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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